3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate
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Overview
Description
3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate is a complex organic compound that features a diazonium group, a sulfonamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate typically involves multiple steps. One common method starts with the preparation of the corresponding amine, which is then diazotized using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt . The sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and kinetics . This approach allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles through Sandmeyer reactions, forming aryl halides, nitriles, or hydroxyl groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in the presence of a base are typical reagents.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Produced via azo coupling reactions.
Scientific Research Applications
3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials such as azo dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo substitution reactions where the nitrogen group is replaced by other nucleophiles, leading to the formation of various functional groups . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Benzene Diazonium Chloride: Another diazonium compound used in similar substitution reactions.
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the diazonium functionality.
Uniqueness
3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate is unique due to the combination of its diazonium and sulfonamide groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
CAS No. |
442157-29-1 |
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Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-diazo-3-oxo-1-phenylbutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-8-10-15(11-9-12)24(22,23)20-17(16(19-18)13(2)21)14-6-4-3-5-7-14/h3-11,17,20H,1-2H3 |
InChI Key |
NEHCVODXVJKNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=[N+]=[N-])C(=O)C |
Origin of Product |
United States |
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